

Application Note: Mass Spectrometry Fragmentation Analysis of Clavamycin D

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Compound of Interest

Compound Name: Clavamycin D

Cat. No.: B15560907

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Abstract

Clavamycin D is a member of the clavam family of β -lactam antibiotics, known for its potent anti-fungal properties.[1] As with many complex natural products, mass spectrometry (MS) is an indispensable tool for its structural characterization and quantification. This document provides a detailed protocol for the analysis of **Clavamycin D** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and describes its predicted fragmentation pattern based on the characteristic fragmentation of the clavam ring system. Understanding this fragmentation is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies in drug development.

Introduction to Clavamycin D

Clavamycin D is a non-ribosomal peptide produced by *Streptomyces hygroscopicus*. It belongs to the clavam class of antibiotics, which are structurally characterized by an oxapenam nucleus—a bicyclic system where a β -lactam ring is fused to an oxazolidine ring.[2] Unlike many penicillins and cephalosporins, which feature a sulfur atom in the five-membered ring, clavams contain an oxygen atom. **Clavamycin D** exhibits strong anti-candida activity and is an

important subject of study in the search for new antifungal agents.[1] Its molecular formula is $C_{12}H_{17}N_3O_7$ with a monoisotopic mass of 315.1069 Da.

Predicted Mass Spectrometry Fragmentation of Clavamycin D

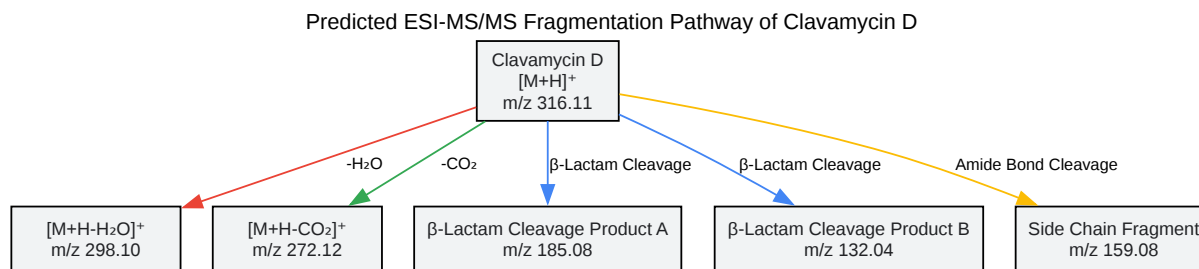
While specific experimental fragmentation data for **Clavamycin D** is not widely published, a fragmentation pathway can be reliably predicted based on extensive studies of related β -lactam antibiotics. The primary fragmentation events for β -lactams under collision-induced dissociation (CID) typically involve the cleavage of the strained four-membered β -lactam ring.

In positive-ion electrospray ionization (ESI+), **Clavamycin D** is expected to form a protonated molecule $[M+H]^+$ at m/z 316.1142. The subsequent fragmentation is predicted to proceed through several key pathways, including cleavage of the β -lactam ring, loss of neutral molecules such as water (H_2O) and carbon dioxide (CO_2), and fragmentation of the amino acid side chain.

Key Predicted Fragmentation Events:

- **β -Lactam Ring Cleavage:** The most characteristic fragmentation of the clavam core involves the cleavage of the C-N and C-C bonds of the β -lactam ring. This leads to signature fragment ions that are diagnostic for this class of compounds.
- **Neutral Losses:** Dehydration ($[M+H-H_2O]^+$) and decarboxylation ($[M+H-CO_2]^+$) are common initial fragmentation steps for molecules containing hydroxyl and carboxylic acid groups.
- **Side Chain Fragmentation:** The peptidic side chain can undergo fragmentation at the amide bond, leading to ions corresponding to the different components of the molecule.

The proposed fragmentation pathway for the protonated **Clavamycin D** molecule is visualized in the diagram below.



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Caption: Proposed fragmentation pathway for **Clavamycin D** in positive ion ESI-MS/MS.

Table of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for **Clavamycin D** upon CID. Accurate mass measurements from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be required to confirm these elemental compositions.

Predicted m/z	Proposed Formula	Description of Loss/Fragment
316.1142	$[C_{12}H_{18}N_3O_7]^+$	Protonated Molecule $[M+H]^+$
298.1036	$[C_{12}H_{16}N_3O_6]^+$	Loss of water ($-H_2O$) from a hydroxyl group
272.1241	$[C_{11}H_{18}N_3O_5]^+$	Loss of carbon dioxide ($-CO_2$) from the carboxylic acid
254.1135	$[C_{11}H_{16}N_3O_4]^+$	Consecutive loss of CO_2 and H_2O
185.0768	$[C_7H_{11}N_2O_4]^+$	Fragment from β -lactam ring cleavage, retaining the side chain
159.0764	$[C_6H_{11}N_2O_3]^+$	Fragment corresponding to the amino acid side chain
132.0397	$[C_5H_6NO_3]^+$	Fragment corresponding to the clavam (oxapenam) core

Experimental Protocol: LC-MS/MS Analysis of Clavamycin D

This protocol provides a general framework for the analysis of **Clavamycin D** from a purified sample or a complex biological matrix. Optimization may be required based on the specific instrumentation and sample type.

Materials and Reagents

- **Clavamycin D** reference standard
- LC-MS grade water
- LC-MS grade acetonitrile (ACN)
- LC-MS grade formic acid (FA)

- Microcentrifuge tubes
- Syringe filters (0.22 μm , PTFE or other suitable material)
- Autosampler vials with inserts

Sample Preparation (from a purified solid)

- Accurately weigh approximately 1 mg of the **Clavamycin D** standard.
- Dissolve the standard in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.
- Perform serial dilutions of the stock solution with an initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
- Filter the final diluted samples through a 0.22 μm syringe filter into an autosampler vial.

Liquid Chromatography Parameters

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 60% B
 - 15-17 min: Linear gradient from 60% to 95% B
 - 17-19 min: Hold at 95% B

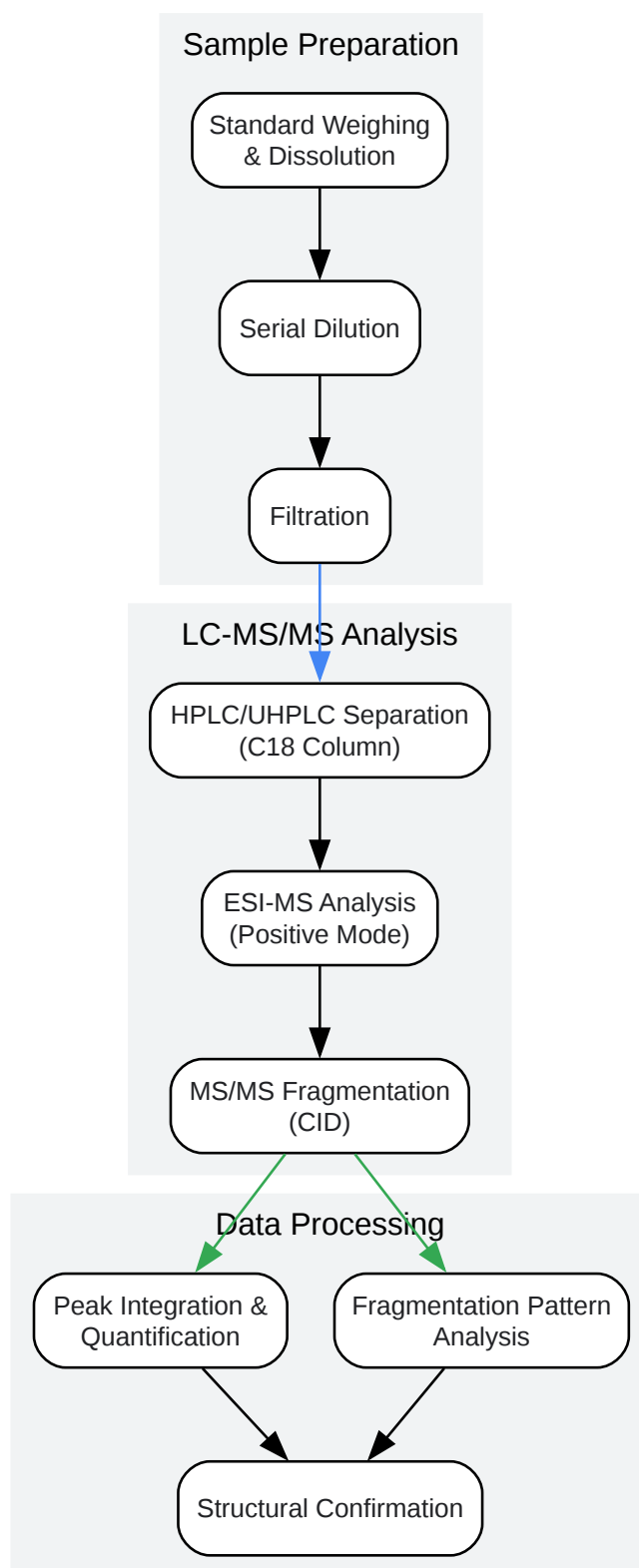
- 19-20 min: Return to 5% B
- 20-25 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometry Parameters

- Mass Spectrometer: Triple Quadrupole, Q-TOF, or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow (Nitrogen):
 - Desolvation Gas: 600 L/hr
 - Cone Gas: 50 L/hr
- MS Scan Mode: Full scan MS (e.g., m/z 100-500) to identify the precursor ion [M+H]⁺.
- MS/MS Scan Mode: Product ion scan of the precursor m/z 316.11.
- Collision Gas: Argon.
- Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Workflow and Data Analysis

The overall process from sample preparation to data analysis follows a structured workflow.



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Caption: General experimental workflow for the LC-MS/MS analysis of **Clavamycin D**.

Data Interpretation:

- Confirmation of Precursor Ion: Extract the ion chromatogram for m/z 316.11 to confirm the presence and retention time of **Clavamycin D**. The measured mass should be within 5 ppm of the theoretical mass on a high-resolution instrument.
- Analysis of Fragment Ions: Examine the MS/MS spectrum for the predicted fragment ions listed in the table. The presence of the characteristic β -lactam cleavage products (m/z 185.08 and m/z 132.04) would provide strong evidence for the clavam core structure.
- Structural Elucidation: Compare the observed fragmentation pattern with the proposed pathway to confirm the identity of **Clavamycin D** or to elucidate the structures of unknown related impurities or metabolites.

Conclusion

This application note provides a comprehensive guide to the analysis of **Clavamycin D** by LC-MS/MS. The predicted fragmentation pattern, centered on the characteristic cleavage of the β -lactam ring, serves as a valuable tool for the identification and structural confirmation of this potent antifungal agent. The detailed protocol for sample preparation and instrument parameters offers a robust starting point for researchers in natural product chemistry and drug development, facilitating reliable and sensitive analysis of clavamycin-related compounds.

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References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Structure elucidation of clavilactone D: an inhibitor of protein tyrosine kinases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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